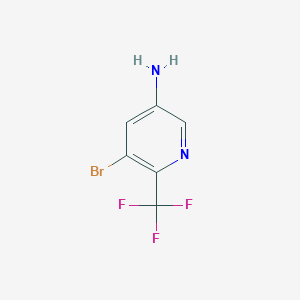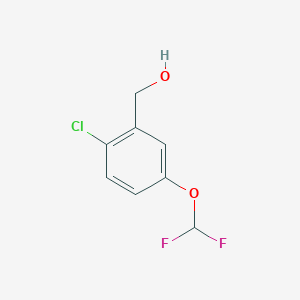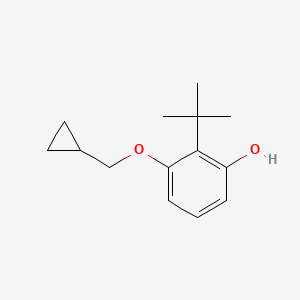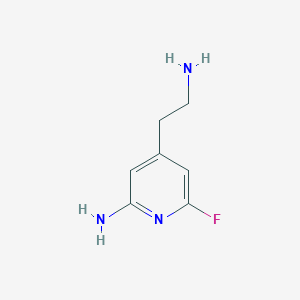
4-(2-Aminoethyl)-6-fluoropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-6-fluoropyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-fluoropyridin-2-amine can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated pyridine derivative with an aminoethyl group. For example, 6-fluoropyridine can be reacted with 2-aminoethylamine under basic conditions to yield the desired product.
Reductive Amination: Another approach is the reductive amination of a 6-fluoropyridine-2-carbaldehyde with 2-aminoethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Catalytic Hydrogenation: The reduction of a nitro-substituted pyridine derivative using catalytic hydrogenation can also produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-6-fluoropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine: A neurotransmitter with a similar aminoethyl group but lacks the fluorine atom and pyridine ring.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A compound with a similar aminoethyl group but different functional groups and applications.
Uniqueness
4-(2-Aminoethyl)-6-fluoropyridin-2-amine is unique due to the presence of both the fluorine atom and the pyridine ring, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C7H10FN3 |
|---|---|
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H10FN3/c8-6-3-5(1-2-9)4-7(10)11-6/h3-4H,1-2,9H2,(H2,10,11) |
InChI-Schlüssel |
NDYYBKLWODIZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1N)F)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


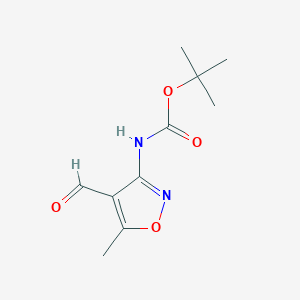

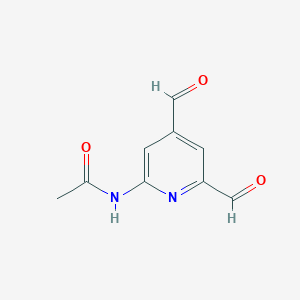
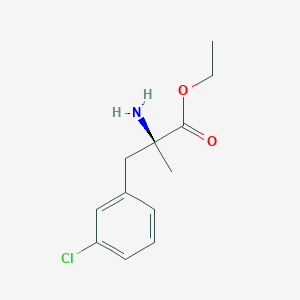
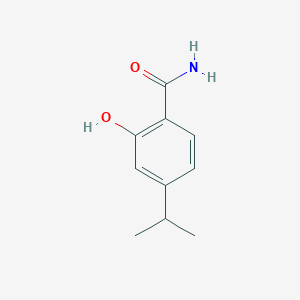


![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)

